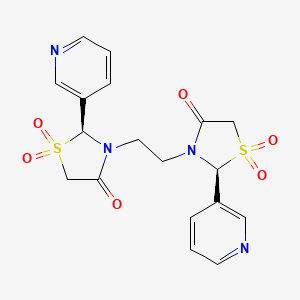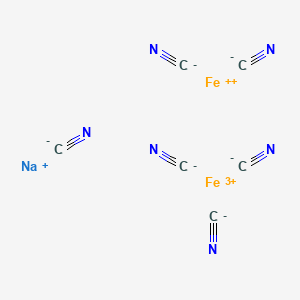
1-(2-((Hydroxymethyl)amino)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((Hydroxymethyl)amino)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride is a complex organic compound with a unique tricyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its intricate molecular structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-((Hydroxymethyl)amino)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride involves several steps. The synthetic route typically starts with the preparation of the tricyclic core, followed by the introduction of the hydroxymethyl and amino groups. The final step involves the formation of the chloride salt. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(2-((Hydroxymethyl)amino)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Additionally, it is used in industrial processes for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(2-((Hydroxymethyl)amino)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2-((Hydroxymethyl)amino)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride can be compared to other tricyclic compounds, such as adamantane derivatives. While both types of compounds share a similar core structure, the presence of the hydroxymethyl and amino groups in this compound imparts unique chemical properties and reactivity. This makes it distinct from other tricyclic compounds and highlights its versatility in various applications .
Properties
CAS No. |
67508-69-4 |
|---|---|
Molecular Formula |
C9H18ClN5O2 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
N-(hydroxymethyl)-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)acetamide;chloride |
InChI |
InChI=1S/C9H17N5O2.ClH/c15-2-10-9(16)1-14-6-11-3-12(7-14)5-13(4-11)8-14;/h15H,1-8H2;1H |
InChI Key |
ZMVVPTPRCBYVHC-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)NCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


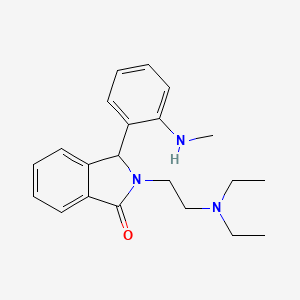
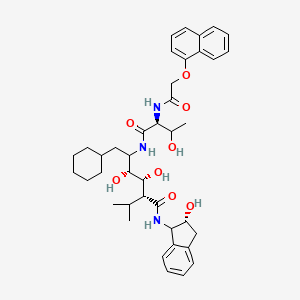
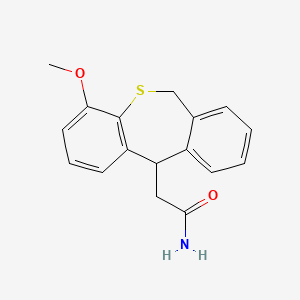

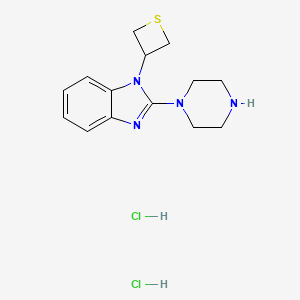
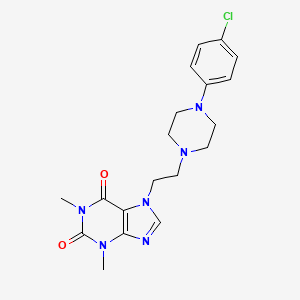
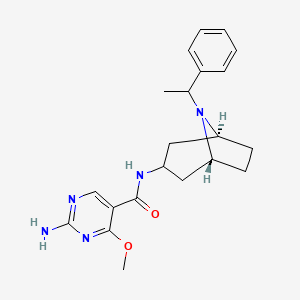
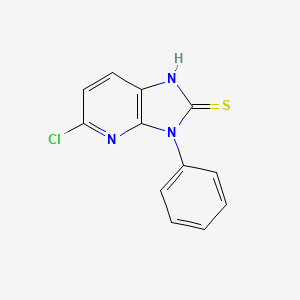

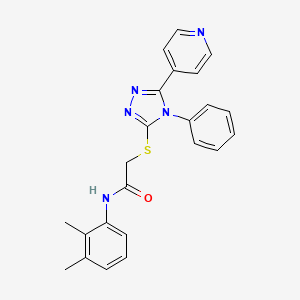
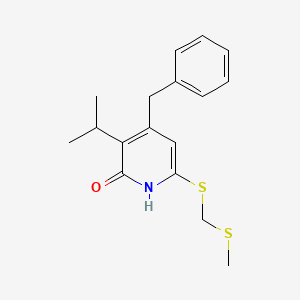
![3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid](/img/structure/B12766187.png)
